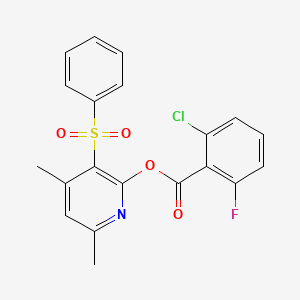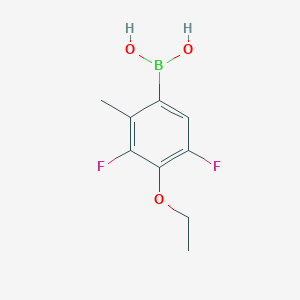![molecular formula C16H15N3O2 B2898288 ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate CAS No. 934140-69-9](/img/structure/B2898288.png)
ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate” is a complex organic molecule. It contains a quinoline moiety (a nitrogen-containing aromatic ring), an amino group, a cyano group, and an ethyl ester group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline ring, the amino group, the cyano group, and the ethyl ester. The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano, amino, and ester groups could influence its solubility in different solvents .Scientific Research Applications
Crystal Packing Interactions
Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate exhibits unique crystal packing interactions through rare N⋯π and O⋯π interactions, alongside C–H⋯N and C–H⋯O hydrogen bonds, forming a zigzag double-ribbon structure. This compound demonstrates the importance of non-hydrogen bonding interactions in molecular assembly and crystal formation, which could inform the design of new materials with specific properties (Zhang et al., 2011).
Molecular Docking and Biological Potentials
The synthesis and investigation of derivatives related to ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate have shown significant biological potentials. These derivatives have been tested for antioxidant, antiulcer, and anti-inflammatory activities, exhibiting promising results in rats and suggesting potential therapeutic applications. The molecular docking studies also highlighted the compounds' ability to fit within the active sites of enzymes, similar to known drugs, indicating a strong potential for pharmaceutical development (Borik & Hussein, 2021).
Antibacterial and Antimicrobial Properties
Further research into compounds structurally related to this compound has uncovered potential antibacterial and antimicrobial properties. These studies suggest that such compounds can be effective against a variety of bacterial and fungal pathogens, offering a foundation for the development of new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Cobalt-Catalyzed Coupling
Research on cobalt-catalyzed, aminoquinoline-directed ortho-functionalization of sp2 C–H bonds with alkenes presents a method that could be applicable for the synthesis of compounds including this compound. This technique allows for the formation of products under mild conditions, showcasing a versatile approach to synthesizing complex molecules with potential applications in medicinal chemistry and material science (Grigorjeva & Daugulis, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-3-21-16(20)12(9-17)10-18-15-8-11(2)19-14-7-5-4-6-13(14)15/h4-8,10H,3H2,1-2H3,(H,18,19)/b12-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBMICIQAXGITO-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=NC2=CC=CC=C21)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=CC(=NC2=CC=CC=C21)C)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-spiro[1H-2-benzofuran-3,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2898207.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2898209.png)
![N-(4-butylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2898210.png)


![4-acetyl-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2898213.png)
![4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2898214.png)

![N1-(3-ethoxypropyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2898224.png)
![1-(naphthalen-1-ylmethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2898225.png)

